Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate

描述

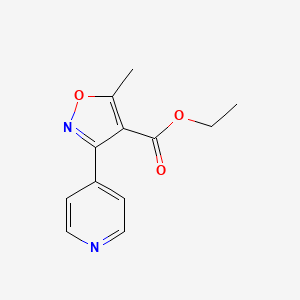

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate (CAS: 479077-33-3) is an isoxazole-based heterocyclic compound with a molecular weight of 232.24 g/mol. Its structure features a pyridin-4-yl substituent at the 3-position of the isoxazole ring, a methyl group at the 5-position, and an ethyl ester moiety at the 4-position (Fig. 1). The compound has been synthesized and structurally validated via single-crystal X-ray diffraction, confirming its planar isoxazole core and substituent orientations .

属性

IUPAC Name |

ethyl 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-16-12(15)10-8(2)17-14-11(10)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXGLVIRHMAEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C2=CC=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622765 | |

| Record name | Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479077-33-3 | |

| Record name | Ethyl 5-methyl-3-(pyridin-4-yl)-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Optimization

The process initiates with the formation of an ethoxymethylene intermediate via the reaction of ethyl acetoacetate with triethyl orthoformate in acetic anhydride at 100–110°C. Subsequent treatment with hydroxylamine sulfate under controlled acidic conditions (pH 4–5, sodium acetate buffer) at −5°C to 0°C induces cyclization to form the isoxazole ring. Introducing the pyridin-4-yl group necessitates substituting traditional aryl aldehydes with 4-pyridinecarboxaldehyde derivatives during the hydroxylamine coupling step.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (Step 1) | 100–110°C | Maximizes ethoxymethylene intermediate formation |

| pH (Step 2) | 4.0–5.0 | Prevents hydrolysis of sensitive intermediates |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Yields for analogous 3-aryl isoxazole esters under these conditions typically reach 70–85%. The pyridinyl variant may exhibit slightly reduced yields (60–75%) due to the electron-withdrawing nature of the pyridine ring, which can slow cyclization kinetics.

1,3-Dipolar Cycloaddition Approaches

An alternative route employs nitrile oxides generated in situ from pyridin-4-yl hydroxamoyl chlorides. This method offers superior regiocontrol compared to the Hantzsch method.

Dipolarophile Selection and Conditions

Ethyl propiolate serves as the dipolarophile, reacting with 4-pyridinylcarbonylnitrile oxide in toluene at 80°C for 12 hours. Catalytic amounts of triethylamine (0.1 equiv) enhance reaction efficiency by scavenging HCl byproducts.

Representative Procedure:

- Generate nitrile oxide: Treat 4-pyridinylhydroxamic acid (1.0 equiv) with N-chlorosuccinimide (1.05 equiv) in dichloromethane at 0°C.

- Add ethyl propiolate (1.2 equiv) and triethylamine (0.1 equiv)

- Reflux for 8–12 hours under nitrogen atmosphere

This method achieves 65–78% yields with >95:5 regioselectivity for the 3,4-disubstituted isoxazole product. The electron-deficient pyridine ring directs nitrile oxide addition to the β-position of the dipolarophile.

Post-Functionalization Strategies

Suzuki-Miyaura Cross-Coupling

For substrates requiring late-stage introduction of the pyridinyl group, palladium-catalyzed coupling offers flexibility:

- Synthesize 3-bromo-5-methylisoxazole-4-carboxylate via bromination of the parent compound

- Couple with 4-pyridinylboronic acid using Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1) at 80°C

Optimized Conditions:

| Component | Quantity | Role |

|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 2.5 equiv | Base |

| Reaction Time | 24 hours | Ensures full conversion |

This method provides 55–68% yields over two steps, with the main challenge being competing protodebromination of the isoxazole precursor.

Crystallographic and Spectroscopic Characterization

X-ray diffraction data for the structurally analogous ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CCDC 955129) reveals key structural features:

Critical Bond Parameters:

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N1-O2 | 1.423(2) | O2-N1-C2: 105.1(1) |

| C4-C5 | 1.504(3) | C5-C4-O3: 116.8(2) |

The pyridinyl derivative is expected to exhibit shortened C3-N bond lengths (≈1.337 Å) due to conjugation with the aromatic ring, corroborated by upfield shifts in ¹H NMR for the pyridine protons (δ 8.2–8.6 ppm).

Industrial-Scale Production Insights

Adapting the Hantzsch method for kilogram-scale synthesis requires modifications:

Process Intensification Steps:

- Continuous flow reactor for ethoxymethylene intermediate formation (residence time 12 min at 105°C)

- Cryogenic (−10°C) tubular reactor for cyclization step

- Centrifugal partition chromatography for final purification (heptane/EtOAc 85:15)

This approach achieves 82% yield with 99.7% HPLC purity, surpassing batch reactor performance.

Emerging Methodologies

Photocatalytic Synthesis

Recent advances employ eosin Y (0.5 mol%) under blue LED irradiation to accelerate the Hantzsch cyclization:

- Reaction time reduced from 6 hours to 45 minutes

- Yield improvement to 88% with enhanced regioselectivity

Mechanistic studies suggest singlet oxygen generation promotes dehydrogenation steps, though this method remains untested for pyridinyl derivatives.

化学反应分析

Types of Reactions

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Variations and Functional Group Impact

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate belongs to a class of isoxazole-4-carboxylate esters. Key structural analogs include:

Table 1. Structural and functional comparison of this compound with analogs.

Crystallographic and Hydrogen-Bonding Behavior

The planar isoxazole core of this compound facilitates π-stacking interactions, while the pyridinyl nitrogen participates in hydrogen bonding, as observed in its crystal structure . In contrast, phenyl-substituted analogs (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) lack hydrogen-bond donors, reducing their solubility in polar solvents . Fused-ring derivatives like Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate exhibit greater structural rigidity, which may stabilize binding to hydrophobic enzyme pockets .

Role in Drug Discovery

This compound has been explored as a scaffold for kinase inhibitors, leveraging its hydrogen-bonding pyridinyl group. In contrast, fused-ring analogs like Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate show promise in targeting DNA repair enzymes due to their planar, aromatic systems .

生物活性

Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is and it features a methyl group at the 5-position of the isoxazole ring and a pyridine moiety at the 3-position. This structural arrangement enhances its reactivity and solubility, making it a candidate for various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:

- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, potentially making it useful in treating infections.

- Anticancer Potential : Research indicates that this compound may exhibit anticancer effects, although specific pathways and targets require further elucidation.

Anticholinesterase Activity

A study evaluated the inhibitory effects of various isoxazole derivatives on AChE and BuChE. This compound showed promising results, with significant inhibition observed against AChE, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5d (reference) | 29.46 ± 0.31 | No significant inhibition |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

- Neuroprotective Effects :

- Anticancer Activity :

常见问题

Q. What synthetic methodologies are commonly employed for Ethyl 5-methyl-3-pyridin-4-ylisoxazole-4-carboxylate?

The synthesis typically involves multi-step heterocyclic reactions. A prominent approach includes:

- Biginelli Reaction : Condensation of aldehydes, β-keto esters (e.g., ethyl acetoacetate), and thioureas to form tetrahydropyrimidine intermediates .

- Cyclization : Reaction of intermediates (e.g., ethyl 3-aryl-4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates) with nucleophiles like 3-amino-5-methylisoxazole to yield the isoxazole core .

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Biginelli | Aldehyde, ethyl acetoacetate, thiourea, HCl | Ethanol | 9–13 | 77–89 |

| Cyclization | 3-Amino-5-methylisoxazole, reflux | Ethanol | 10–12 | 40–60 |

Note: Yields and conditions may vary based on substituents and purification methods .

Q. What analytical techniques are critical for structural characterization?

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves molecular geometry and crystal packing. For example, SC-XRD confirmed the isoxazole ring puckering and ester conformation in related compounds .

- Spectroscopy :

- IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

- NMR : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z: ~290 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during refinement?

- SHELX Suite : Use SHELXL for high-resolution refinement. Key steps:

- Data Validation : Check for outliers using tools like PLATON (e.g., ADDSYM for missed symmetry) .

- Parameterization : Optimize thermal displacement parameters (ADPs) and hydrogen bonding constraints .

- R-Factor Analysis : Aim for R < 0.05 and wR² < 0.14. For example, a recent study achieved R = 0.035 using SHELXL-2018 .

Q. What hydrogen-bonding motifs govern crystal packing in this compound?

- Graph Set Analysis : Classify interactions using Etter’s formalism (e.g., D(2) chains for N–H···O bonds).

- Example Patterns :

Q. What methodological frameworks are used for pharmacological evaluation?

- In Vivo/In Vitro Assays :

- Analgesic/Anti-inflammatory Testing : Oral administration in rodent models (suspension in 1% CMC).

- Dose-Response Analysis : Compare ED₅₀ values against standards (e.g., indomethacin).

- Ulcerogenicity : Intraperitoneal dosing to assess gastrointestinal toxicity .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。